3-(Quinolin-6-yl)-1,2-oxazol-5-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H9N3O |
|---|---|
Molecular Weight |
211.22 g/mol |
IUPAC Name |
3-quinolin-6-yl-1,2-oxazol-5-amine |
InChI |
InChI=1S/C12H9N3O/c13-12-7-11(15-16-12)9-3-4-10-8(6-9)2-1-5-14-10/h1-7H,13H2 |
InChI Key |
UJWTZYPPQPZFEV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)C3=NOC(=C3)N)N=C1 |
Origin of Product |
United States |
Synthetic Strategies and Chemical Synthesis of 3 Quinolin 6 Yl 1,2 Oxazol 5 Amine and Its Analogues
Retrosynthetic Analysis of the 3-(Quinolin-6-yl)-1,2-oxazol-5-amine (B6154707) Core
A logical retrosynthetic analysis of the target molecule, this compound, suggests a disconnection strategy that separates the quinoline (B57606) and 1,2-oxazole-5-amine moieties. The key bond to sever is the one connecting the C3 of the oxazole (B20620) ring to the C6 of the quinoline ring. This leads to two primary synthons: a quinoline-6-yl unit and a synthon for the 1,2-oxazol-5-amine ring.
A plausible forward-synthesis precursor for the quinoline fragment is quinoline-6-carboxaldehyde or its corresponding nitrile, quinoline-6-carbonitrile (B150825). The 1,2-oxazol-5-amine ring can be constructed from a suitable three-carbon component and a source of the N-O linkage, typically hydroxylamine (B1172632). A key intermediate in this pathway is the quinoline-6-carboxamidoxime, which can be formed from the reaction of quinoline-6-carbonitrile with hydroxylamine. Subsequent cyclization of this amidoxime (B1450833) would then yield the desired this compound.
Classical and Modern Approaches for Quinoline Ring System Construction
The quinoline scaffold is a prominent feature in numerous biologically active compounds, and a variety of synthetic methods have been developed for its construction. nih.govresearchgate.net
Adaptations of Friedländer Synthesis for Quinoline-6-yl Precursors
The Friedländer synthesis is a classical and versatile method for quinoline synthesis, involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, such as a ketone or ester. nih.govresearchgate.netrsc.org This reaction can be catalyzed by either acids or bases. rsc.org
To apply this method for the synthesis of quinoline-6-yl precursors, one could start with a suitably substituted 2-aminobenzaldehyde (B1207257) or 2-aminoketone. For instance, the reaction of 4-amino-3-formylbenzonitrile (B13870740) with a ketone like acetone, under appropriate catalytic conditions, could potentially lead to a quinoline-6-carbonitrile derivative. The general reaction is highly efficient for producing polysubstituted quinolines. rsc.org
| Reactant 1 | Reactant 2 | Catalyst | Product |
| 2-Aminoaryl aldehyde/ketone | Compound with α-methylene group | Acid or Base | Substituted Quinoline |
Palladium-Catalyzed Cyclization and Coupling Reactions for Quinoline Scaffolds
Modern synthetic organic chemistry has seen the emergence of powerful palladium-catalyzed reactions for the construction of heterocyclic systems, including quinolines. These methods often offer milder reaction conditions and greater functional group tolerance compared to classical methods.
One such approach involves the palladium-catalyzed cascade reaction of o-aminocinnamonitriles with arylhydrazines, which provides an efficient pathway to quinoline derivatives. frontiersin.org Another strategy is the palladium-catalyzed dehydrogenative coupling, which is an efficient method for constructing quinoline scaffolds. frontiersin.org These reactions allow for the rapid assembly of complex molecules through multiple bond-forming events in a single step.
| Reaction Type | Key Reactants | Catalyst System | Product |
| Cascade Reaction | o-Aminocinnamonitriles, Arylhydrazines | Palladium catalyst | Substituted Quinolines |
| Dehydrogenative Coupling | Anilines, Alcohols/Alkenes | Palladium catalyst | Substituted Quinolines |
Other Relevant Quinoline Synthesis Methodologies
Besides the Friedländer synthesis and palladium-catalyzed reactions, several other named reactions are instrumental in quinoline synthesis. These include the Skraup synthesis (reaction of aniline (B41778) with glycerol, sulfuric acid, and an oxidizing agent), the Doebner-von Miller reaction (reaction of an α,β-unsaturated carbonyl compound with an aniline), and the Combes quinoline synthesis (acid-catalyzed reaction of anilines with β-diketones). researchgate.net Each of these methods has its own scope and limitations, and the choice of method would depend on the desired substitution pattern on the quinoline ring.
Methods for 1,2-Oxazole Ring Formation
The 1,2-oxazole (isoxazole) ring is another important heterocycle found in many biologically active compounds. Its synthesis can be achieved through various routes.
Construction of 1,2-Oxazole-5-amine Moiety
A key strategy for the formation of the 1,2-oxazol-5-amine moiety involves the use of an amidoxime intermediate. Amidoximes can be readily prepared by the reaction of a nitrile with hydroxylamine. researchgate.net
In the context of synthesizing this compound, the synthesis would commence with the preparation of quinoline-6-carbonitrile. This nitrile can be synthesized from quinoline-6-carboxaldehyde through various methods, including reaction with hydroxylamine hydrochloride in a suitable solvent system or through aerobic oxidative conversion using a nitroxyl/NOx catalyst system. acs.orgresearchgate.netrsc.org
Once quinoline-6-carbonitrile is obtained, it can be treated with hydroxylamine to form quinoline-6-carboxamidoxime. The subsequent cyclization of this amidoxime is the final step in forming the 1,2-oxazol-5-amine ring. This cyclization can be achieved using various reagents, such as carbonyldiimidazole (CDI) or other cyclizing agents that facilitate the intramolecular condensation. nih.gov For instance, the reaction of amidoximes with carbodiimides has been shown to produce 5-amino-substituted 1,2,4-oxadiazoles, and similar principles can be applied to form the 1,2-oxazol-5-amine ring. researchgate.net
| Starting Material | Reagent 1 | Intermediate | Reagent 2 | Final Product |
| Quinoline-6-carboxaldehyde | Hydroxylamine hydrochloride or Aerobic oxidation reagents | Quinoline-6-carbonitrile | Hydroxylamine | Quinoline-6-carboxamidoxime |
| Quinoline-6-carboxamidoxime | Carbonyldiimidazole (CDI) or other cyclizing agents | - | - | This compound |
This systematic approach, combining established methods for both quinoline and 1,2-oxazole synthesis, provides a clear and feasible pathway for the preparation of the target compound, this compound.
Cycloaddition Reactions in 1,2-Oxazole Synthesis
The formation of the 1,2-oxazole (isoxazole) ring, a key structural component of the target molecule, is frequently achieved through [3+2] cycloaddition reactions. This powerful method involves the reaction of a three-atom component (the dipole) with a two-atom component (the dipolarophile). A primary route for isoxazole (B147169) synthesis is the reaction between a nitrile oxide and an alkyne.
To synthesize a precursor for the target compound, one could envision a strategy where 6-ethynylquinoline (B1611226) serves as the dipolarophile. The nitrile oxide can be generated in situ from an appropriate oxime, such as the oxime of formamide (B127407) (to ultimately install the 5-amino group after transformation), by oxidation. The cycloaddition would proceed to form the 3-(quinolin-6-yl)-1,2-oxazole ring system.
Another relevant approach is the van Leusen oxazole synthesis, which typically yields 1,3-oxazoles but related isoxazole syntheses exist. The van Leusen reaction utilizes tosylmethylisocyanide (TosMIC) as a C2N1 synthon that reacts with an aldehyde. nih.gov For instance, a reaction between 2-chloroquinoline-3-carbaldehyde (B1585622) and TosMIC has been shown to produce 5-(2-chloroquinolin-3-yl)oxazole. nih.govfrontiersin.org Adapting this to the 1,2-oxazole series would involve different starting materials but highlights the principle of building the heterocyclic ring from a functionalized quinoline precursor.
Hypervalent iodine reagents can also mediate oxidative cycloaddition reactions to form oxazole and isoxazole rings under mild, metal-free conditions. nsf.govresearchgate.net These reactions often involve the oxidative cyclization of substrates like N-allylamides or the intramolecular cycloaddition of alkene-tethered aldoximes, offering alternative pathways to the desired heterocyclic core. researchgate.net
Multi-component Reactions for Oxazole Derivatives
Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a complex product, minimizing waste and improving atom economy. researchgate.net The synthesis of quinoline and oxazole derivatives is well-suited to MCRs. nih.govmdpi.com
A notable example is the palladium-catalyzed three-component reaction between 5-(2-chloroquinolin-3-yl) oxazoles, isocyanides, and water to yield 3-(oxazol-5-yl)quinoline-2-carboxamides. frontiersin.org This demonstrates how a pre-formed quinoline-oxazole structure can be further functionalized in a one-pot process. The Doebner reaction, a classic MCR for synthesizing quinoline-4-carboxylic acids from an aromatic amine, an aldehyde, and pyruvic acid, exemplifies the power of MCRs in building the quinoline core itself, which can then be further elaborated. nih.gov Similarly, the Friedländer condensation, which reacts a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene ketone, is another efficient route to substituted quinolines that can serve as precursors. nih.govmdpi.com
By designing an MCR that incorporates the necessary fragments for both the quinoline and oxazole rings, it may be possible to construct the this compound scaffold in a highly convergent and efficient manner.
Coupling Reactions for the this compound Hybrid Structure
The formation of the covalent bond between the quinoline and oxazole moieties is a critical step in the synthesis of the target hybrid molecule. This is typically achieved through transition-metal-catalyzed cross-coupling reactions.
Strategies for Linking Quinoline-6-yl Moiety to the Oxazole Core
Two principal strategies can be employed to link the quinoline and oxazole rings:
Building the Oxazole onto a Functionalized Quinoline: This approach begins with a pre-synthesized quinoline ring bearing a reactive group at the 6-position. For example, a 6-haloquinoline or 6-triflyloxyquinoline can be subjected to Sonogashira coupling with a suitable terminal alkyne. The resulting 6-ethynylquinoline can then undergo a [3+2] cycloaddition reaction with a nitrile oxide to form the 3-(quinolin-6-yl)-1,2-oxazole ring system, as described in section 2.3.2.
Coupling Two Pre-formed Heterocyclic Rings: This strategy involves synthesizing the quinoline and oxazole rings separately, each with a functional group suitable for a cross-coupling reaction. For instance, a Suzuki coupling reaction could be performed between quinoline-6-boronic acid and a 3-bromo-1,2-oxazol-5-amine derivative. Alternatively, a Stille coupling could link a 6-stannylquinoline with the same bromo-oxazole. Iron-catalyzed cross-coupling reactions have also proven effective for linking alkyl Grignard reagents to heteroaromatic electrophiles, representing another potential method. organic-chemistry.org
A documented palladium-catalyzed reaction to form 3-(oxazol-5-yl)quinoline-2-carboxamides from 5-(2-chloroquinolin-3-yl)oxazole and isocyanides showcases a related post-cyclization modification strategy that links functionalities. frontiersin.org
Optimization of Reaction Conditions and Yields
The success of both cycloaddition and coupling reactions is highly dependent on the reaction conditions. Optimization is crucial to maximize product yield and minimize side reactions. Key parameters that are typically screened include the catalyst, solvent, base, temperature, and reaction time.
For palladium-catalyzed coupling reactions, a variety of ligands and palladium sources (e.g., Pd(OAc)₂, Pd(PPh₃)₄) are tested. The choice of base is also critical; inorganic bases like K₂CO₃ and Cs₂CO₃ are commonly used. Solvents can have a profound effect, with polar aprotic solvents like DMSO and DMF often proving effective. frontiersin.org
The table below illustrates a typical optimization process for a hypothetical palladium-catalyzed amidation, based on similar reactions reported in the literature. frontiersin.org
| Entry | Catalyst (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (5) | Cs₂CO₃ | 1,4-Dioxane | 80 | 4 | 86 |
| 2 | Pd(OAc)₂ (5) | K₂CO₃ | 1,4-Dioxane | 80 | 4 | 75 |
| 3 | PdCl₂(PPh₃)₂ (5) | Cs₂CO₃ | 1,4-Dioxane | 80 | 4 | 81 |
| 4 | Pd(OAc)₂ (5) | Cs₂CO₃ | Toluene | 80 | 4 | 65 |
| 5 | Pd(OAc)₂ (5) | Cs₂CO₃ | Acetonitrile | 80 | 4 | 72 |
| 6 | Pd(OAc)₂ (5) | Cs₂CO₃ | DMSO | 80 | 4 | 92 |
| 7 | Pd(OAc)₂ (5) | Cs₂CO₃ | DMSO | 60 | 6 | 88 |
| 8 | Pd(OAc)₂ (5) | Cs₂CO₃ | DMSO | 100 | 2 | 90 |
Similarly, the synthesis of linked quinolinyl-isoxazole derivatives can be optimized by comparing different synthetic methods, as shown in the following table. nih.gov
| Compound | Method | Reactants | Conditions | Time (h) | Yield (%) |
| 11a | A | Acid (9a) + Hydrazide (5a) | POCl₃, reflux | 24 | 79 |
| 11a | B | Hydrazide (10a) + Acid (6a) | POCl₃, reflux | 10 | 87 |
| 11g | A | Acid (9a) + Hydrazide (5b) | POCl₃, reflux | 24 | 84 |
| 11g | B | Hydrazide (10a) + Acid (6b) | POCl₃, reflux | 10 | 92 |
These tables demonstrate that systematic screening of reaction parameters is essential for developing efficient and high-yielding synthetic protocols. For the quinolinyl-isoxazole synthesis, Method B was favored due to significantly shorter reaction times and higher yields. nih.gov For the amidation, DMSO was identified as the optimal solvent. frontiersin.org
Characterization Techniques for Novel Derivatives
Once synthesized, the identity, structure, and purity of this compound and its analogues must be unequivocally confirmed using a suite of spectroscopic and analytical techniques. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for elucidating the molecular structure. ¹H NMR provides information about the number and chemical environment of protons, with characteristic signals expected for the aromatic protons of the quinoline ring and the proton on the oxazole ring. niscpr.res.in ¹³C NMR reveals the carbon skeleton of the molecule. niscpr.res.inorientjchem.org
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and, consequently, the elemental formula of the compound, providing strong evidence for its identity. nih.gov
Infrared (IR) Spectroscopy: FTIR spectroscopy is used to identify the presence of specific functional groups. For the target molecule, characteristic absorption bands would be expected for N-H stretching of the amine group, C=N stretching within the heterocyclic rings, and C-O stretching of the oxazole ring. frontiersin.orgniscpr.res.in
Elemental Analysis: This technique determines the percentage by mass of carbon, hydrogen, and nitrogen in the sample. The experimental values are compared to the calculated values for the proposed structure to confirm the empirical formula. frontiersin.orgnih.gov
Melting Point Determination: The melting point of a crystalline solid is a useful indicator of its purity. A sharp melting point over a narrow range typically suggests a pure compound. orientjchem.org
The collective data from these techniques provides a comprehensive characterization of the newly synthesized molecule, confirming that the target structure has been successfully obtained.
Molecular Design Principles and Structure Activity Relationships Sar for 3 Quinolin 6 Yl 1,2 Oxazol 5 Amine Derivatives
Rational Design of 3-(Quinolin-6-yl)-1,2-oxazol-5-amine (B6154707) Analogues
The rational design of analogues of this compound focuses on systematic modifications of its core components: the quinoline (B57606) ring, the oxazole (B20620) ring and its amine substituent, and the linker connecting these moieties. The goal is to understand how these changes influence the compound's interaction with biological targets and to enhance its desired activity.
Exploration of Substituent Effects on the Quinoline Ring
The quinoline ring is a common scaffold in many biologically active compounds, and its functionalization can significantly impact pharmacological properties. nih.goveurekaselect.com For derivatives of this compound, the substitution pattern on the quinoline nucleus is a key area for SAR exploration.
Research on various quinoline derivatives has shown that the position and nature of substituents can influence their anticancer, antimalarial, and antibacterial activities. biointerfaceresearch.comnih.gov For instance, the introduction of electron-donating or electron-withdrawing groups at different positions can alter the electronic distribution of the ring system, affecting its binding affinity to target proteins.
In related quinoline-based compounds, it has been observed that bulky alkoxy substituents at the 7-position can be beneficial for antiproliferative activity. nih.gov Furthermore, substitutions at the C-5 position of the quinoline ring with a methyl group have shown more potent activity against cancer cells compared to substitutions at the C-6 position in some indole-quinoline derivatives. biointerfaceresearch.com
The following table summarizes the hypothetical effects of substituents on the quinoline ring of this compound based on general SAR principles for quinoline derivatives.
| Position on Quinoline Ring | Substituent Type | Potential Impact on Biological Activity |
| C2 | Aromatic groups | Can influence stacking interactions with target sites. |
| C4 | Amino side chains | May facilitate antiproliferative activity. nih.gov |
| C7 | Bulky alkoxy groups | Potentially beneficial for antiproliferative effects. nih.gov |
| C8 | Hydroxy group | Can participate in hydrogen bonding with target residues. nih.gov |
Exploration of Substituent Effects on the Oxazole Ring and Amine Group
The 1,2-oxazol-5-amine moiety is another critical component for modification. The substitution pattern on the oxazole ring and the nature of the amine group can significantly influence the biological activity of the molecule. nih.gov
For the oxazole ring, the introduction of different substituents can affect its chemical stability and interaction with biological targets. In a series of 2ˈ-amino-5α-cholest-6-eno [6,5-d] oxazole derivatives, specific substitutions were found to be crucial for their antimicrobial activity. nih.gov
The table below outlines potential modifications to the oxazole ring and amine group and their expected impact on activity.
| Modification Site | Type of Modification | Potential Impact on Biological Activity |
| Oxazole Ring | Introduction of small alkyl or aryl groups | Can modulate lipophilicity and steric interactions. |
| 5-Amine Group | Acylation | May alter hydrogen bonding capabilities and cell permeability. |
| 5-Amine Group | Conversion to a secondary or tertiary amine | Can influence basicity and pharmacokinetic properties. |
Impact of Linker Variations on Biological Activity
For quinoline derivatives, variations in the linker have been shown to significantly impact their biological activity. Studies on N-mustard-quinoline conjugates revealed that compounds with a hydrazine (B178648) carboxamide linker exhibited greater cytotoxic activity compared to those with a urea (B33335) linker. biointerfaceresearch.com In the context of 4-aminoquinolines, the incorporation of an intermolecular hydrogen-bonding motif in the side chain enhanced activity against drug-resistant P. falciparum. nih.gov
For this compound derivatives, the direct linkage between the quinoline and oxazole rings can be modified by introducing various spacers. The table below illustrates potential linker modifications and their rationale.
| Linker Type | Rationale for Modification | Potential Effect on Activity |
| Alkyl Chains | Increase flexibility and distance between rings. | May allow for better accommodation in the binding site. |
| Amide or Urea | Introduce hydrogen bonding donors and acceptors. | Could enhance binding affinity through specific interactions. researchgate.net |
| Piperazine | Provide a rigid and basic linker. | May improve pharmacokinetic properties and target engagement. researchgate.net |
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This approach is valuable in predicting the activity of novel compounds and guiding the design of more potent analogues.
Development of QSAR Models for Predictive Activity
The development of a QSAR model for this compound derivatives would involve synthesizing a library of analogues with diverse substituents on the quinoline and oxazole rings, as well as different linkers. The biological activity of these compounds would then be determined experimentally.
Various molecular descriptors, such as electronic, steric, and hydrophobic parameters, would be calculated for each compound. Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), would then be used to build a model that correlates these descriptors with the observed biological activity. For instance, a QSAR study on N-methyl pyrimidones found that their integrase inhibition activity was significantly correlated with the surface tension and molar volume of the molecules. researchgate.net
Statistical Validation and Interpretation of QSAR Data
A robust QSAR model must be statistically validated to ensure its predictive power. This is typically done using internal and external validation techniques. Internal validation methods, such as leave-one-out cross-validation (q²), assess the model's stability and robustness. External validation involves using the model to predict the activity of a set of compounds that were not used in the model's development.
The interpretation of the QSAR model provides insights into the structural features that are important for biological activity. For example, the coefficients of the descriptors in the QSAR equation can indicate whether a particular property, such as hydrophobicity or steric bulk at a specific position, has a positive or negative influence on the activity. This information is invaluable for the rational design of new, more potent derivatives of this compound.
The following table presents a hypothetical summary of statistical parameters used to validate a QSAR model.
| Statistical Parameter | Description | Acceptable Value |
| r² (Coefficient of Determination) | Represents the fraction of the variance in the biological activity that is explained by the model. | > 0.6 |
| q² (Cross-validated r²) | A measure of the model's predictive ability from internal validation. | > 0.5 |
| F-test (Fischer's value) | Indicates the statistical significance of the model. | High value |
| SEE (Standard Error of Estimate) | Measures the goodness of fit of the model. | Low value |
Ligand Efficiency and Lipophilicity Considerations in Analog Design
For analogs of this compound, medicinal chemists would systematically modify the core structure to improve these properties. The primary amine on the oxazole ring and various positions on the quinoline ring serve as key points for derivatization. The goal is to introduce substituents that enhance target engagement (improving LE) while maintaining lipophilicity within a desirable range (typically cLogP < 5) to ensure good oral bioavailability and minimize off-target effects.
For instance, substitution at the 5-amino position of the oxazole could modulate both potency and physical properties. Introducing small, polar groups might improve solubility, while carefully selected hydrophobic fragments could access additional binding pockets in the target protein, thereby increasing potency. However, large, non-polar additions often lead to a sharp increase in lipophilicity, which can be detrimental. The quinoline moiety itself is a significant contributor to the molecule's lipophilicity and can be modified to fine-tune this property.
The following interactive table illustrates hypothetical modifications to the parent compound and their potential impact on calculated lipophilicity (cLogP) and ligand efficiency (LE). The LE is calculated as LE = (1.37 * pIC50) / N, where N is the number of heavy atoms. The pIC50 values are hypothetical, based on assumed target engagement.
Table 1: Hypothetical Physicochemical Properties of this compound Analogs. This table shows how different substituents on the 5-amino group could influence key drug design parameters. The aim is to maximize pIC50 and LE while maintaining cLogP in an optimal range.
Conformational Analysis and Bioactive Conformations
The biological activity of a molecule is intrinsically linked to its three-dimensional structure and its ability to adopt a specific "bioactive conformation" that is complementary to the target's binding site. For kinase inhibitors, this often involves the core scaffold forming hydrogen bonds with the "hinge" region of the enzyme's ATP-binding pocket. nih.gov Conformational analysis, using both computational and experimental methods, is crucial for understanding the preferred shapes of a molecule and for designing analogs that are pre-organized to adopt the bioactive conformation.
Computational tools such as molecular dynamics simulations and quantum mechanics calculations can be used to explore the conformational landscape of these derivatives. These studies can identify low-energy conformations and the energetic barriers to adopting the putative bioactive shape. The analysis would focus on key dihedral angles that define the relative orientation of the heterocyclic rings. For example, the dihedral angle between the quinoline and oxazole rings is a critical parameter that influences how the molecule fits into the ATP binding site.
The following interactive table presents hypothetical key dihedral angles that could define the low-energy and bioactive conformations of the parent compound. These angles would be critical parameters to consider when designing new analogs to ensure they can readily adopt the necessary shape for target binding.
Table 2: Hypothetical Dihedral Angles Defining Conformations of this compound. This table illustrates the difference between the likely preferred conformation in solution and the specific, higher-energy conformation required for binding to a biological target. Analog design would aim to minimize the energy penalty of adopting the bioactive conformation.
By integrating considerations of ligand efficiency, lipophilicity, and conformational preferences, researchers can more effectively navigate the complex process of drug discovery, guiding the evolution of a promising scaffold like this compound into a viable clinical candidate.
Computational Chemistry and Structural Insights into 3 Quinolin 6 Yl 1,2 Oxazol 5 Amine Interactions
Molecular Docking Studies
Molecular docking is a pivotal computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This method provides valuable information on the binding affinity and the nature of the interactions between the ligand and the active site of the protein.
While specific biological targets for 3-(Quinolin-6-yl)-1,2-oxazol-5-amine (B6154707) have not been empirically determined, studies on analogous quinoline-isoxazole derivatives have identified several potential targets, primarily within the realm of cancer research. These targets include enzymes and receptors crucial for cancer cell proliferation and survival, such as Epidermal Growth Factor Receptor (EGFR), Cyclin-Dependent Kinase 2 (CDK2), Estrogen Receptor alpha (ERα), and Vascular Endothelial Growth Factor Receptor (VEGFR) nih.govtandfonline.com.
Molecular docking simulations on these analogous compounds have revealed favorable binding energies, suggesting a strong affinity for the active sites of these receptors nih.govtandfonline.com. For instance, certain quinoline-pyridopyrimidine derivatives incorporating an isoxazole (B147169) moiety have demonstrated significant binding affinities for EGFR, a key player in triple-negative breast cancer nih.gov. The docking scores, which are a measure of the binding affinity, for these compounds have been shown to be substantial, indicating stable and potent interactions.
To illustrate the potential binding affinities, the following interactive table presents hypothetical docking scores for this compound with various cancer-related protein targets, based on data from structurally similar compounds.
| Target Protein | PDB ID | Predicted Binding Affinity (kcal/mol) |
| EGFR | 2A4L | -9.5 |
| CDK2 | 1HCK | -8.8 |
| ERα | 3ERT | -9.1 |
| VEGFR | 1YWN | -8.5 |
Note: These values are hypothetical and are projected based on the docking results of structurally similar quinoline-isoxazole compounds.
The stability of a ligand-protein complex is governed by a network of non-covalent interactions. For quinoline-based compounds, these interactions typically include hydrogen bonds, hydrophobic interactions, and pi-pi stacking.
In the case of this compound, the quinoline (B57606) ring is expected to participate in hydrophobic and pi-pi stacking interactions with aromatic residues within the binding pocket of a target protein. The nitrogen atom in the quinoline ring and the amine and oxazole (B20620) moieties are all potential sites for hydrogen bonding. The amino group (-NH2) can act as a hydrogen bond donor, while the nitrogen and oxygen atoms of the isoxazole ring can act as hydrogen bond acceptors.
Studies on similar quinoline derivatives have highlighted the importance of these interactions. For example, molecular docking of quinoline derivatives into the active site of the SARS-CoV-2 main protease (Mpro) revealed hydrogen bonding with key residues such as His41, His164, and Glu166, along with π-interactions with His41 nih.gov. These interactions are crucial for the stability of the ligand-protein complex.
The following table details the probable key interactions between this compound and the active site residues of EGFR, extrapolated from studies on analogous compounds.
| Interaction Type | Key Residues in EGFR Active Site |
| Hydrogen Bonding | Met793, Thr790, Asp855 |
| Hydrophobic Interactions | Leu718, Val726, Ala743, Leu844 |
| Pi-Pi Stacking | Phe723 |
Molecular Dynamics Simulations
To further investigate the stability and dynamics of the ligand-target complex, molecular dynamics (MD) simulations are employed. These simulations provide a detailed view of the conformational changes and movements of both the ligand and the protein over time.
MD simulations performed on quinoline-isoxazole derivatives have confirmed the stability of their complexes with protein targets like CDK2, ERα, VEGFR, and EGFR nih.govtandfonline.com. The stability is often assessed by analyzing the root-mean-square deviation (RMSD) of the protein and ligand over the simulation period. A stable RMSD profile indicates that the complex has reached equilibrium and remains intact.
MD simulations also shed light on the flexibility of the binding site and the movement of the ligand within it. Analysis of the root-mean-square fluctuation (RMSF) of individual amino acid residues can identify which parts of the protein are flexible and which are constrained upon ligand binding.
Furthermore, the movement of the ligand within the active site can be tracked to ensure it remains in a favorable binding pose. For quinoline derivatives, it has been observed that the core scaffold generally remains stable in the binding pocket, with some flexibility in the substituent groups nih.gov. This dynamic stability is essential for maintaining the key interactions necessary for biological activity.
Homology Modeling for Unresolved Protein Structures
In cases where the three-dimensional structure of a biological target has not been experimentally determined (e.g., through X-ray crystallography or NMR spectroscopy), homology modeling can be used to construct a theoretical model. This technique relies on the known structure of a homologous protein (a template) to predict the structure of the target protein.
For instance, if this compound were found to target a protein with an unknown structure, homology modeling would be the first step in enabling computational studies like molecular docking and MD simulations. A study on benzoylselenoureas targeting fungal urease in Cryptococcus neoformans successfully employed homology modeling to build the urease structure, which then allowed for subsequent docking and dynamics simulations acs.org. This approach would be equally applicable to any novel, unresolved target of the title compound.
No Publicly Available Research on the Computational Chemistry and Virtual Screening of this compound
Despite a comprehensive search of scientific literature and chemical databases, no specific research articles or data could be found detailing the computational chemistry, virtual screening, or lead optimization strategies for the chemical compound this compound.
Extensive searches were conducted to locate studies related to the application of computational methods to understand the structural and interactive properties of this compound. The search queries targeted information on both ligand-based and structure-based virtual screening approaches involving this specific molecule. However, the search did not yield any publications or datasets that would allow for a detailed and scientifically accurate discussion as per the requested outline.
While the broader classes of quinoline and isoxazole derivatives are subjects of interest in computational drug discovery, with numerous studies on their synthesis and biological activities, research focusing specifically on the this compound scaffold in the context of computational analysis and virtual screening appears to be absent from the public domain.
Therefore, it is not possible to provide a thorough and informative article on the "," specifically concerning "Virtual Screening and Lead Optimization Strategies," without resorting to speculation, which would violate the core principles of scientific accuracy.
Further research and publication in this specific area would be required to address the topics outlined in the user's request.
Table of Compounds Mentioned
Future Directions and Conceptual Therapeutic Perspectives for 3 Quinolin 6 Yl 1,2 Oxazol 5 Amine Research
Exploration of Additional Biological Activities and Therapeutic Areas
The foundational step in realizing the therapeutic potential of 3-(Quinolin-6-yl)-1,2-oxazol-5-amine (B6154707) is a comprehensive exploration of its biological activities. The known pharmacological profiles of its constituent quinoline (B57606) and isoxazole (B147169) moieties provide a rational basis for guiding this exploration into several key therapeutic areas. Quinoline derivatives have demonstrated efficacy as anticancer, anti-inflammatory, antimicrobial, and anti-HIV agents. nih.govrsc.org Similarly, molecules containing oxazole (B20620) or isoxazole rings are known for their antimicrobial and anticancer properties. nih.gov
Future research should therefore prioritize screening this compound against a diverse set of biological targets. Initial investigations could focus on areas where quinoline-based drugs have already shown promise, such as oncology and infectious diseases. For instance, given that certain quinoline derivatives act as kinase inhibitors, evaluating this compound against a panel of protein kinases, such as PI3Kα, could be a fruitful starting point. researchgate.netnih.gov Furthermore, the increasing prevalence of drug-resistant pathogens necessitates the discovery of new antimicrobial agents, a role that quinoline compounds have historically filled with distinction. rsc.org
| Potential Therapeutic Area | Rationale Based on Constituent Scaffolds | Examples of Potential Biological Targets |
|---|---|---|
| Oncology | Quinoline and isoxazole derivatives exhibit cytotoxic and antiproliferative effects against various cancer cell lines. rsc.orgbrieflands.comresearchgate.net | Protein kinases (e.g., VEGFR, PI3Kα), Topoisomerases, Heat Shock Protein 90 (Hsp90). researchgate.netnih.gov |
| Infectious Diseases | The quinoline core is fundamental to numerous antibacterial, antifungal, and antimalarial drugs. nih.govrsc.org | Bacterial DNA gyrase, Fungal cell wall synthesis enzymes, Parasitic metabolic pathways. |
| Inflammatory Disorders | Certain quinoline-based compounds show anti-inflammatory activity. nih.gov | Cyclooxygenase (COX) enzymes, Pro-inflammatory cytokine production pathways (e.g., NF-κB). |
| Neurodegenerative Diseases | Quinoline scaffolds are being investigated for imaging and potentially modulating protein aggregates, such as α-synuclein in Parkinson's disease. mdpi.comnih.gov | α-Synuclein aggregation, Tau protein phosphorylation, Neuroinflammatory pathways in microglia. |
Development of Advanced In Vitro and In Vivo Models
To rigorously evaluate the therapeutic potential identified in the initial screening phase, a suite of advanced and disease-relevant biological models is essential. The selection of these models must be directly informed by the specific activities observed. For instance, if initial assays suggest antiproliferative activity, a panel of cancer cell lines representing different tumor types should be employed. For promising antimicrobial hits, testing against clinically relevant and drug-resistant strains is a necessary next step.
Beyond standard cell culture, more sophisticated in vitro models, such as 3D organoids or co-culture systems, can provide more physiologically relevant data on efficacy and potential toxicity. Following robust in vitro characterization, promising activities must be validated in appropriate in vivo animal models. These models are crucial for understanding the compound's behavior in a complex biological system, including its pharmacokinetics and preliminary efficacy.
| Therapeutic Area | Recommended In Vitro Models | Recommended In Vivo Models (Preclinical) |
|---|---|---|
| Oncology | Panel of human cancer cell lines (e.g., MCF-7, HCT-116, PC3); 3D tumor spheroids; Patient-derived organoids. researchgate.net | Subcutaneous xenograft models in immunocompromised mice; Orthotopic tumor models; Patient-derived xenograft (PDX) models. |
| Infectious Diseases | Minimal Inhibitory Concentration (MIC) assays against pathogenic bacteria (e.g., S. aureus, P. aeruginosa) and fungi (e.g., C. albicans). rsc.orgnih.gov | Murine models of systemic or localized infection (e.g., sepsis model, thigh infection model). |
| Inflammatory Disorders | LPS-stimulated macrophage cell lines (e.g., RAW 264.7) to measure cytokine inhibition; Co-culture models of immune cells. | Rodent models of acute and chronic inflammation (e.g., carrageenan-induced paw edema, collagen-induced arthritis). |
| Neurodegenerative Diseases | Cell-based assays for protein aggregation (α-synuclein, Tau); Primary neuronal cultures; Microglia activation assays. | Transgenic mouse models of Parkinson's Disease (e.g., α-synuclein overexpressors) or Alzheimer's Disease. |
Strategies for Enhancing Potency and Selectivity
Initial screening may identify promising, but not optimal, biological activity. At this stage, a focused medicinal chemistry effort is required to enhance the compound's potency and selectivity through systematic structure-activity relationship (SAR) studies. The scaffold of this compound offers multiple sites for chemical modification.
Strategies would involve synthesizing a library of analogs by introducing various substituents at different positions on both the quinoline and isoxazole rings. For example, modifying the amine group on the isoxazole ring or adding functional groups like halogens or methoxy (B1213986) groups to the quinoline core could significantly impact target binding affinity and selectivity. Computational methods, such as molecular docking and dynamic simulations, can be used to guide the design of these new analogs, predicting how structural changes might influence interaction with a specific biological target. The ultimate goal is to develop a lead compound with high potency against the desired target and minimal activity against off-targets to reduce potential side effects.
| Modification Site | Potential Substituents | Strategic Goal |
|---|---|---|
| Quinoline Ring (Positions 2, 4, 8) | Halogens (F, Cl, Br), Alkyl groups, Methoxy groups, Phenyl groups. | Modulate lipophilicity, enhance binding to target protein, improve metabolic stability. |
| Isoxazole Ring | Modifications are less straightforward but could involve exploring alternative heterocycles. | Alter the electronic properties and geometry of the molecule to fine-tune target engagement. |
| Amine Group (-NH2) at Position 5 | Alkylation, Acylation, Sulfonylation. | Serve as a handle for prodrug design, improve membrane permeability, explore new binding interactions. |
Design of Prodrugs and Targeted Delivery Systems
Even highly potent compounds can fail during development if they possess poor pharmacokinetic properties, such as low solubility, poor absorption, or rapid metabolism. Prodrug strategies can be employed to overcome these liabilities. e-bookshelf.dewiley-vch.de A prodrug is an inactive derivative of a parent drug that is converted into the active form in vivo. nih.gov For this compound, the primary amine group is an ideal attachment point for promoieties that could enhance solubility or lipophilicity, thereby improving oral bioavailability or cell penetration. nih.gov
In parallel, targeted delivery systems can be designed to increase the concentration of the drug at the site of action while minimizing exposure to healthy tissues. This is particularly relevant in cancer therapy. The compound could be conjugated to a monoclonal antibody that recognizes a tumor-specific antigen, creating an antibody-drug conjugate (ADC). Alternatively, it could be encapsulated within nanoparticles that accumulate in tumor tissue through the enhanced permeability and retention (EPR) effect. wiley.com
| Strategy | Conceptual Approach | Therapeutic Objective |
|---|---|---|
| Prodrug Design | Attach a cleavable promoiety (e.g., amino acid, phosphate) to the amine group to create an amide or carbamate (B1207046) linkage. e-bookshelf.denih.gov | Improve aqueous solubility for intravenous formulation or enhance lipophilicity for better oral absorption. nih.gov |
| Antibody-Drug Conjugates (ADCs) | Covalently link the compound to a tumor-targeting monoclonal antibody via a stable linker. | Achieve targeted delivery to cancer cells, increasing efficacy and reducing systemic toxicity. |
| Nanoparticle Encapsulation | Incorporate the compound into liposomes or polymeric nanoparticles. | Improve drug stability, prolong circulation time, and enable passive targeting of tumors. |
Integration with Emerging Technologies in Drug Discovery
The traditional drug discovery process can be lengthy and expensive. Integrating emerging technologies can significantly accelerate the research and development of this compound. Artificial intelligence (AI) and machine learning algorithms can be used to build predictive models for biological activity and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, allowing for the in silico screening of vast virtual libraries of derivatives before committing to chemical synthesis.
High-throughput screening (HTS) allows for the rapid testing of the compound against thousands of biological targets simultaneously. For compounds with novel mechanisms of action, target identification can be a major bottleneck. Modern chemoproteomics and genetic techniques, such as CRISPR-Cas9 screening, can be powerful tools to deconvolute the specific molecular target or pathway through which the compound exerts its biological effect.
| Technology | Application to Compound Research | Potential Benefit |
|---|---|---|
| Artificial Intelligence (AI) / Machine Learning | Predicting bioactivity, selectivity, and ADMET properties of virtual analogs; Guiding SAR studies. | Reduces the number of compounds to be synthesized and tested, saving time and resources. |
| High-Throughput Screening (HTS) | Screening the compound against large, diverse panels of enzymes, receptors, and cell lines. | Rapidly identifies initial biological activities and potential off-targets. |
| Phenotypic Screening | Using high-content imaging to assess the compound's effect on cellular morphology and function without a predefined target. | Enables the discovery of compounds with novel mechanisms of action. |
| Chemoproteomics / CRISPR Screening | Identifying the specific protein(s) that the compound binds to or the gene(s) that modulate its activity. | Elucidates the mechanism of action, which is critical for further development. |
Translational Research Roadmap (excluding human trials)
A clear translational roadmap is necessary to systematically advance the compound from a laboratory curiosity to a potential clinical candidate. This preclinical roadmap involves a series of iterative stages designed to build a comprehensive data package on the lead compound's efficacy, safety, and developability.
The process begins with lead optimization, where medicinal chemistry efforts refine the initial hit compound based on SAR data. This is followed by detailed in vitro and in vivo pharmacology to confirm its mechanism and efficacy. A critical component is the early and continuous assessment of ADMET properties to ensure the compound has drug-like characteristics. Successful navigation of these stages provides the foundation for subsequent regulatory filings required to initiate first-in-human studies.
| Stage | Key Activities | Primary Objective |
|---|---|---|
| 1. Hit-to-Lead | Synthesis of initial analogs, confirmation of activity, preliminary ADMET profiling. | Identify a "lead series" of compounds with promising activity and drug-like properties. |
| 2. Lead Optimization | Extensive SAR studies to improve potency, selectivity, and ADMET properties; In vitro off-target profiling. | Select a single preclinical development candidate with an optimal balance of properties. |
| 3. In Vivo Proof of Concept | Efficacy testing in validated animal models of disease; Pharmacokinetic/pharmacodynamic (PK/PD) modeling. | Demonstrate that the compound has the desired biological effect in a living organism. |
| 4. Preclinical Safety & Toxicology | Dose-range finding studies in two species (one rodent, one non-rodent); Preliminary toxicology assessments. | Establish a preliminary safety profile and determine a safe dose range for further studies. |
| 5. CMC & Formulation | Development of a scalable and cost-effective chemical synthesis route; Development of a stable formulation for preclinical studies. | Ensure sufficient quantity and quality of the drug substance can be produced for all necessary studies. |
Q & A
Q. What synthetic routes are optimal for preparing 3-(Quinolin-6-yl)-1,2-oxazol-5-amine, and how can reaction conditions be tailored to improve yield?
The synthesis typically involves cyclization between quinoline-6-carbaldehyde and an appropriate amine precursor under acidic conditions. For analogous oxazole derivatives, microwave-assisted synthesis has been shown to reduce reaction time and improve regioselectivity . Solvent choice (e.g., ethanol vs. DMF) and stoichiometric ratios of reactants significantly impact yield. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended for isolating the amine product with >95% purity .
Q. How can structural characterization of this compound be performed to confirm regiochemistry and purity?
Multinuclear NMR (¹H, ¹³C, ¹⁹F if applicable) is critical for verifying regiochemistry, with characteristic shifts for the oxazole NH₂ (~5.5 ppm) and quinoline protons (~8.5–9.0 ppm). High-resolution mass spectrometry (HRMS) confirms molecular weight, while X-ray crystallography (using SHELX programs ) resolves ambiguities in bond angles and torsional strain. Purity should be validated via HPLC (C18 column, acetonitrile/water mobile phase) .
Q. What in vitro assays are suitable for preliminary evaluation of the compound’s bioactivity?
MTT assays against cancer cell lines (e.g., MCF-7, A549) are standard for assessing cytotoxicity. For target-specific studies, tubulin polymerization inhibition assays or HSP90 binding assays (via fluorescence polarization) are recommended. IC₅₀ values should be compared against positive controls (e.g., paclitaxel for tubulin) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize the bioactivity of this compound derivatives?
Systematic substitution at the quinoline and oxazole moieties is key. For example:
- Quinoline modifications : Introduce electron-withdrawing groups (e.g., -F, -CF₃) at position 2 to enhance metabolic stability .
- Oxazole modifications : Replace NH₂ with methyl or acetyl groups to probe hydrogen-bonding requirements . Parallel screening using molecular docking (AutoDock Vina) against tubulin (PDB: 1SA0) can prioritize derivatives for synthesis .
Q. How can contradictions in biological data (e.g., high in vitro potency but low in vivo efficacy) be resolved?
Pharmacokinetic profiling (e.g., plasma stability, CYP450 metabolism) often explains discrepancies. For poor solubility, formulate the compound with cyclodextrins or PEGylated nanoparticles. Microsomal stability assays (human liver microsomes) identify metabolic hotspots, guiding structural modifications like deuteration at vulnerable positions .
Q. What crystallographic strategies are effective for resolving disordered regions in the compound’s X-ray structure?
High-resolution data (≤1.0 Å) collected at synchrotron facilities improves electron density maps. For disorder in the quinoline ring, apply SHELXL restraints (e.g., SIMU, DELU) to maintain reasonable geometry. Twinning or pseudo-symmetry issues require careful analysis via PLATON’s TWIN/BASF tools .
Q. How do hydrogen-bonding patterns in the crystal lattice influence the compound’s physicochemical properties?
Graph set analysis (using Mercury software) reveals dominant motifs like N–H···N (quinoline-oxazole) or C–H···O interactions. These networks correlate with solubility and melting point. For instance, strong π-π stacking between quinoline rings may reduce aqueous solubility, necessitating co-crystallization with co-formers .
Methodological Notes
- Data Contradictions : When NMR and X-ray data conflict (e.g., unexpected tautomerism), use variable-temperature NMR and DFT calculations (Gaussian09) to model energy barriers between conformers .
- Electron Density Challenges : For low-resolution datasets, employ charge-flipping algorithms (Superflip) or dual-space methods (SHELXD) to phase reflections .
- Docking Validation : Cross-validate docking poses with molecular dynamics (GROMACS) to assess binding mode stability under physiological conditions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
